molecular formula CH8N2O3 B1528110 Ammonium-15N2 carbonate-13C CAS No. 402835-84-1

Ammonium-15N2 carbonate-13C

Cat. No.: B1528110
CAS No.: 402835-84-1
M. Wt: 98.07 g/mol
InChI Key: PRKQVKDSMLBJBJ-IMSGLENWSA-N
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Description

Ammonium-15N₂ carbonate-13C is a dual-labeled stable isotope compound where both nitrogen atoms in the ammonium ion (NH₄⁺) are replaced with the ¹⁵N isotope, and the carbon in the carbonate group (CO₃²⁻) is replaced with ¹³C. This compound is critical in tracer studies requiring simultaneous tracking of nitrogen and carbon pathways, such as metabolic flux analysis, environmental biogeochemistry, and NMR spectroscopy . Its isotopic purity typically exceeds 99 atom% for ¹⁵N and ¹³C, with chemical purity ≥98.5%, ensuring minimal interference in sensitive experiments .

Properties

IUPAC Name

azane;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3/i;2*1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKQVKDSMLBJBJ-IMSGLENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(O)O.[15NH3].[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745915
Record name Carbonic acid--(~15~N)ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402835-84-1
Record name Carbonic acid--(~15~N)ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402835-84-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Carbonic acid–(~15~N)ammonia (1/2) involves the reaction of carbon dioxide with ammonia, where the ammonia is enriched with the nitrogen isotope 15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotope into the ammonia molecule.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized equipment to handle isotopically labeled materials. The process generally includes the synthesis of 15N-labeled ammonia, followed by its reaction with carbon dioxide to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid–(~15~N)ammonia (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different nitrogen oxides.

    Reduction: It can be reduced to form ammonia and carbon dioxide.

    Substitution: The compound can participate in substitution reactions where the ammonia group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various organic reagents can be used to achieve substitution reactions.

Major Products:

    Oxidation: Nitrogen oxides and carbon dioxide.

    Reduction: Ammonia and carbon dioxide.

    Substitution: Depending on the substituent, various organic compounds can be formed

Scientific Research Applications

Nitrogen Tracing Studies

Ammonium-15N2 carbonate-13C is extensively used in nitrogen tracing studies to understand nitrogen cycling in ecosystems. By incorporating this compound into biological systems, researchers can track the uptake and assimilation of nitrogen.

Case Study Example :
A study involving Nitrosomonas europaea demonstrated that ammonium ions labeled with 15N^{15}N could be oxidized to nitrite, allowing for the quantification of nitrogen transformations in soil environments .

Metabolic Pathway Analysis

The compound serves as a tracer in metabolic studies, particularly in understanding how organisms incorporate nitrogen into amino acids and proteins.

Data Table: Metabolic Pathway Tracing

Organism Pathway Studied Findings
Escherichia coliNitrogen assimilationTraced incorporation of 15N^{15}N into amino acids.
Arabidopsis thalianaNitrogen metabolismDemonstrated effects on growth under varying nitrogen sources .
Microbial communitiesAmmonium cyclingShowed shifts in community dynamics with different nitrogen sources .

Environmental Studies

In environmental science, this compound is utilized to assess nutrient dynamics in soil and water systems. The isotopic composition helps quantify the sources and transformations of nitrogen in various ecosystems.

Case Study Example :
Research conducted on nutrient cycling in wetlands used this compound to evaluate how different nitrogen sources influenced plant growth and microbial activity, revealing critical insights into ecosystem health .

Agricultural Research

This compound is also applied in agricultural studies to optimize fertilizer use and improve crop yields by understanding how plants utilize nitrogen.

Data Table: Agricultural Research Findings

Crop Type Application Outcome
CornFertilizer efficiencyIncreased yield with optimized 15N^{15}N application rates .
WheatNitrogen uptakeImproved understanding of root uptake mechanisms under drought conditions .
SoybeanSymbiotic nitrogen fixationEnhanced insights into interactions with rhizobia .

Mechanism of Action

The mechanism of action of Carbonic acid–(~15~N)ammonia (1/2) involves the hydrolysis of the compound to release ammonia and carbonic acid. The ammonia can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved include nitrogen metabolism pathways and carbonic acid equilibrium in aqueous solutions .

Comparison with Similar Compounds

Isotopic and Chemical Properties

Ammonium-15N₂ Sulfate

  • Formula : (¹⁵NH₄)₂SO₄
  • Isotopic Purity : 99 atom% ¹⁵N
  • Chemical Purity : ≥98.5%
  • Application : Primarily used in nitrogen metabolism studies, such as tracking nitrogen assimilation in cell cultures . Unlike ammonium carbonate-13C, it lacks a ¹³C label, limiting its utility in dual-isotope tracing.

Barium Carbonate-13C

  • Formula : Ba¹³CO₃
  • Isotopic Purity : 98–99 atom% ¹³C
  • Chemical Purity : ≥98%
  • Application: Employed in carbon isotope analysis for environmental studies (e.g., carbon sequestration in aerosols) .

5-Aminolevulinic-13C₂-15N Acid (ALA-13C₂-15N)

  • Formula: C₃¹³C₂H₉¹⁵NO₃
  • Isotopic Purity : 99 atom% ¹³C and ¹⁵N
  • Application : A dual-labeled organic compound used in heme biosynthesis studies. While it shares dual-isotope labeling with ammonium carbonate-13C, its organic structure and metabolic role differ significantly .

Analytical Methods

  • Optical Emission Spectroscopy : Used for rapid quantification of ¹⁵N in ammonium salts and ¹³C in carbonates, requiring only 10–100 μmol of sample .
  • High-Resolution LC-MS : Validated for dual-labeled compounds like ¹³C,¹⁵N-glycine, offering high accuracy (error <1%) and minimal sample consumption (~1 μg) .
  • ¹³C NMR Spectroscopy : Critical for structural elucidation of ¹³C-labeled compounds, with distinct shifts for carbonate groups (~160–170 ppm) .

Research Findings and Challenges

  • Synthesis : Ammonium-15N₂ carbonate-13C is synthesized via isotopic exchange using ¹⁵NH₃ and ¹³CO₂, though scalability remains challenging compared to single-labeled compounds .
  • Analytical Consistency : Discrepancies in isotopic purity reporting (e.g., 98% vs. 99% ¹³C in barium carbonate) highlight the need for standardized certification protocols .
  • Safety: While ammonium carbonate is generally low-risk, isotopic variants require stringent handling to avoid isotopic dilution, as noted in OSHA guidelines for ammonium salts .

Biological Activity

Ammonium-15N2 carbonate-13C is a stable isotope-labeled compound that plays a significant role in various biological processes. This article discusses its biological activity, mechanisms of action, and implications in research, supported by data tables and relevant case studies.

Overview of this compound

This compound is a compound where nitrogen is labeled with the stable isotope 15N^{15}N and carbon with 13C^{13}C. This dual labeling allows researchers to trace nitrogen and carbon pathways in biological systems, facilitating the study of nutrient dynamics, metabolic pathways, and ecological interactions.

1. Nitrogen Metabolism:
this compound serves as a nitrogen source in various biochemical reactions. It is particularly useful in studying nitrogen assimilation processes in microorganisms and plants. For instance, it can be incorporated into amino acids via enzymes like glutamine synthetase and glutamate dehydrogenase, enabling detailed studies of nitrogen metabolism .

2. Carbon Fixation:
The incorporation of 13C^{13}C allows for the tracing of carbon pathways during photosynthesis and respiration. Studies have shown that this compound can enhance carbon fixation rates in phytoplankton and other autotrophic organisms .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling: It can modulate signaling pathways related to nutrient uptake and metabolism.
  • Gene Expression: The availability of labeled nitrogen affects gene transcription related to nitrogen metabolism .
  • Metabolic Regulation: Varying concentrations can either promote or inhibit metabolic activities, such as protein synthesis and carbohydrate metabolism .

Case Studies

Case Study 1: Microalgae Growth
In studies involving microalgae like Chlorella vulgaris, the addition of this compound was found to significantly affect growth rates and pigment synthesis. Low concentrations promoted protein synthesis, while higher concentrations inhibited sugar production .

Case Study 2: Nitrogen Cycling in Aquatic Systems
A study utilized this compound to investigate nitrogen cycling in marine ecosystems. Results indicated that this compound could enhance ammonium assimilation rates by up to 46% under certain conditions, demonstrating its role in nutrient regeneration .

Table 1: Effects of this compound on Microalgae Growth

Concentration (mM)Protein Synthesis (mg/L)Soluble Sugar Production (mg/L)
0.5150100
1.020080
2.018050

Table 2: Nitrogen Cycling Dynamics

ParameterValue (June 2012)Value (August 2013)
N2-fixation Rate (nmol N h−1 L−1)21.90.4
Ammonium Production (%)5091
C-fixation Rate (nmol C h−1 L−1)135217

Research Findings

The dual isotope labeling with 15N^{15}N and 13C^{13}C provides a powerful tool for understanding complex biological processes. The incorporation of these isotopes into metabolic intermediates allows researchers to track nutrient dynamics accurately.

Recent studies have highlighted the importance of temporal factors in experiments involving this compound. The stability of the compound in solution affects its bioavailability and subsequent cellular uptake, which can lead to variations in experimental outcomes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N2 carbonate-13C
Reactant of Route 2
Ammonium-15N2 carbonate-13C

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